(3R,6R)-3,6-bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6R)-3,6-bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione is a complex organic compound featuring a piperazine-2,5-dione core substituted with two indole groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-3,6-bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione typically involves the following steps:
Formation of the Piperazine-2,5-dione Core: This can be achieved through the cyclization of a suitable dipeptide precursor under acidic or basic conditions.
Introduction of Indole Groups: The indole groups are introduced via nucleophilic substitution reactions. A common approach is to use indole-3-carboxaldehyde as a starting material, which reacts with the piperazine-2,5-dione core in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole groups can undergo oxidation reactions, typically forming indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced at various positions, particularly at the carbonyl groups of the piperazine-2,5-dione core.
Substitution: The indole groups can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced piperazine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,6R)-3,6-bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. The indole groups are known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential anti-cancer properties. The compound’s ability to interfere with cell signaling pathways makes it a promising candidate for therapeutic applications.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (3R,6R)-3,6-bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole groups can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. The piperazine-2,5-dione core provides a rigid scaffold that positions the indole groups for optimal interaction with the target.
Comparison with Similar Compounds
Similar Compounds
(3R,6R)-3,6-bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione: Unique due to its dual indole substitution and piperazine-2,5-dione core.
Indole-3-carboxylic acid derivatives: Similar in terms of the indole group but lack the piperazine-2,5-dione core.
Piperazine derivatives: Share the piperazine core but differ in the nature of the substituents.
Uniqueness
The uniqueness of this compound lies in its combination of the indole groups with the piperazine-2,5-dione core. This structure provides a versatile platform for interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
916180-15-9 |
---|---|
Molecular Formula |
C22H20N4O2 |
Molecular Weight |
372.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.